molecular formula C22H26N2O5 B5220795 N-(2,5-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide

N-(2,5-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide

Cat. No.: B5220795
M. Wt: 398.5 g/mol
InChI Key: DXNVKFUTXYVUFE-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide is a chemical compound of significant interest in pharmacological and neuroscience research. This molecule features a piperidine carboxamide core, a structure present in various biologically active compounds . Its design incorporates a 2,5-dimethoxyphenyl group, a moiety that is characteristic of ligands targeting serotonin (5-HT) receptors, particularly the 5-HT2A subtype . Research into structurally related 2,5-dimethoxyphenylpiperidines has shown them to act as selective agonists at the 5-HT2A receptor, a key target in the investigation of neuropsychiatric conditions . Consequently, this compound serves as a valuable chemical tool for studying receptor function, signal transduction pathways, and the neuropharmacology of the serotonin system in vitro. The compound is provided strictly for research purposes in laboratory settings. It is intended for use by qualified professional researchers only. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle all chemicals with appropriate precautions, referring to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-17-6-4-16(5-7-17)22(26)24-12-10-15(11-13-24)21(25)23-19-14-18(28-2)8-9-20(19)29-3/h4-9,14-15H,10-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNVKFUTXYVUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities

The compound shares a piperidine-4-carboxamide core with several analogs, including those reported in HCV inhibitor studies (Table 1). Key structural commonalities include:

  • Piperidine backbone : A six-membered nitrogen-containing ring critical for conformational flexibility.
  • Aromatic substituents : Methoxy groups or fused rings that influence electronic properties and steric bulk.

Key Structural Differences

Compound Name Substituents at Piperidine-4-Carboxamide Amine Side Chain Yield (%) Purity (%) Physical Form
Target Compound 1-(4-Methoxybenzoyl), N-(2,5-dimethoxyphenyl) None Not reported Not reported Not reported
Compound 1 1-((2-(3,4-Dimethoxyphenyl)-5-methyloxazol-4-yl)methyl) N-(4-(Diethylamino)butyl) 59 94.2 White solid
Compound 2 1-((5-Methyl-2-(naphthalen-1-yl)oxazol-4-yl)methyl) N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl) 51 >99.8 White solid
Compound 3 1-((5-Methyl-2-(2-methylnaphthalen-1-yl)oxazol-4-yl)methyl) N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl) 55 Not reported Yellow oil
Compound 29 3-((3-(4-(3-Acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl) 4-Methoxybenzyl ester Not reported Not reported Not reported
Key Observations:

Substituent Diversity: The target compound lacks the oxazole ring present in Compounds 1–3 , replacing it with a 4-methoxybenzoyl group. This substitution reduces steric hindrance but may alter electronic properties due to the electron-donating methoxy group.

Synthetic Efficiency :

  • Yields for analogs range from 51–59% , suggesting moderate synthetic challenges. The target compound’s synthesis would likely require optimization due to its multiple methoxy groups.

Purity and Physical Form :

  • Compound 2 achieved >99.8% HPLC purity, possibly due to its crystalline solid form , whereas Compound 3’s oily consistency may complicate purification. The target compound’s physical state remains uncharacterized but could mirror these trends.

Functional Implications

  • Solubility: The target compound’s three methoxy groups may improve water solubility compared to naphthyl-substituted analogs (Compounds 2–3) but reduce it relative to diethylamino-butyl derivatives (Compound 1) .
  • Target Binding : The absence of an oxazole ring (vs. Compounds 1–3) might reduce affinity for HCV entry targets but could favor other biological pathways.

Research Findings and Limitations

  • Synthesis Data : While analogs like Compounds 1–3 provide benchmarks for yield and purity, the target compound’s synthetic route remains unverified.
  • Biological Data: No activity data are available for the target compound, unlike HCV-focused analogs . Structural comparisons suggest divergent therapeutic potentials.
  • Need for Further Study : Experimental validation of the target compound’s pharmacokinetic and pharmacodynamic properties is essential to contextualize its advantages over existing analogs.

Biological Activity

N-(2,5-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • A piperidine ring,
  • A dimethoxyphenyl group,
  • A methoxybenzoyl moiety.

This structural composition suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Anticancer Activity

Recent studies have explored the anticancer properties of similar piperidine derivatives, indicating that modifications in the piperidine structure can significantly enhance biological activity. For instance, compounds with similar scaffolds have demonstrated efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Compound Target IC50 (µM) Mechanism of Action
Compound AVEGFR-211.3Induces apoptosis
Compound BERK-215.5Cell cycle arrest
Compound CAbl-112.8Inhibits proliferation

These findings suggest that this compound may exhibit similar anticancer properties, warranting further investigation.

Neuropharmacological Effects

The piperidine class of compounds has been associated with neuropharmacological effects, including analgesic and anxiolytic activities. The presence of methoxy groups in the structure may enhance lipophilicity, potentially facilitating blood-brain barrier penetration. Studies on related compounds have shown:

  • Analgesic Activity : Compounds with piperidine structures have been shown to interact with opioid receptors, suggesting that this compound may also possess analgesic properties.
  • Anxiolytic Effects : Similar derivatives have demonstrated anxiolytic effects in animal models, indicating potential for treating anxiety disorders.

Case Studies

  • Study on Piperidine Derivatives : A comprehensive study evaluated a series of piperidine derivatives for their anticancer activity against several human cancer cell lines. The study found that modifications in the aromatic substituents significantly impacted cytotoxicity and selectivity towards cancer cells over normal cells.
  • Neuropharmacological Assessment : Another investigation assessed the neuropharmacological profiles of methoxy-substituted piperidines. The study revealed promising results in reducing anxiety-like behaviors in rodent models, suggesting that similar modifications could enhance the therapeutic profile of this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2,5-dimethoxyphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves coupling the piperidine-4-carboxamide core with substituted aryl groups via amide bond formation. Solvent selection (e.g., DMF or THF) and catalysts (e.g., HATU or EDCI) significantly impact yield . Purification via column chromatography or recrystallization is critical for achieving >95% purity. Analytical validation using HPLC or LC-MS ensures batch consistency .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl) and carbonyl signals (δ ~170 ppm for benzoyl groups) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms spatial arrangement of the piperidine ring and substituents .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₂H₂₅N₂O₅) .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodology :

  • Enzyme Inhibition Assays : Test activity against targets like carbonic anhydrase or kinases using fluorometric or colorimetric substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for dopamine D3 receptors) quantify IC₅₀ values .
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HepG2 or MCF-7) assess therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., methoxy → chloro or methyl groups) and evaluate changes in potency .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like G-protein-coupled receptors .
  • Free-Wilson Analysis : Quantify contributions of specific functional groups to activity .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Assay Standardization : Control variables such as cell passage number, buffer pH, and incubation time .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers or confounding factors (e.g., solvent DMSO concentration) .
  • Orthogonal Validation : Confirm receptor binding with SPR (surface plasmon resonance) if radioligand assays show variability .

Q. How does stereochemistry influence target selectivity and pharmacokinetics?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers .
  • Pharmacokinetic Profiling : Compare AUC (area under the curve) and half-life in rodent models for each enantiomer .
  • Cryo-EM or Co-crystallization : Visualize enantiomer-target interactions at atomic resolution .

Key Considerations for Experimental Design

  • Solubility Optimization : Use co-solvents (e.g., PEG-400) for in vivo studies to enhance bioavailability .
  • Metabolic Stability : Incubate with liver microsomes to identify major metabolites via LC-MS/MS .
  • Toxicity Profiling : Include off-target screening (e.g., hERG channel inhibition) to mitigate clinical failure risks .

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